N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a triazine-derived compound characterized by a 1,3,5-triazine core substituted with dimethoxy groups at positions 4 and 4. The methylene bridge links the triazine ring to a benzenesulfonamide moiety bearing a trifluoromethoxy (-OCF₃) group at the para position. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis, bioconjugation, and materials science.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O5S/c1-23-11-18-10(19-12(20-11)24-2)7-17-26(21,22)9-5-3-8(4-6-9)25-13(14,15)16/h3-6,17H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPLJPVSJULVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, a compound featuring a triazine moiety, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Triazine Ring : The 4,6-dimethoxy-1,3,5-triazine core contributes to its heterocyclic nature.
- Sulfonamide Group : This functional group is known for its biological activity, particularly in antimicrobial agents.
- Trifluoromethoxy Group : This moiety enhances lipophilicity and may influence the compound's interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:
- Mechanism : The triazine derivatives showed inhibition of reverse transcriptase (RT), which is crucial for retroviral replication. Compounds with specific substitutions on the triazine ring demonstrated enhanced activity against viral strains .
Antibacterial Activity
The sulfonamide component suggests potential antibacterial properties:
- In Vitro Studies : Compounds with similar structures have shown effectiveness against various bacterial strains. The presence of electron-withdrawing groups has been linked to increased antibacterial activity .
Anticancer Activity
The compound's structural framework may also confer anticancer properties:
- Cell Line Studies : Research indicates that related triazine compounds can induce apoptosis in cancer cell lines by interacting with specific protein targets . The structure–activity relationship (SAR) analyses revealed that modifications on the phenyl ring significantly affect cytotoxicity.
Study 1: Antiviral Efficacy
A study published in MDPI evaluated a series of triazine derivatives for their antiviral activity. The most potent compounds displayed EC50 values in the low micromolar range against HIV . The study highlighted how specific substitutions at the C-2 and N-3 positions of the triazine scaffold could enhance antiviral efficacy.
Study 2: Antibacterial Properties
Research conducted on sulfonamide derivatives indicated that certain modifications led to improved antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized a dilution method to assess minimum inhibitory concentrations (MICs) .
Data Tables
Scientific Research Applications
Organic Synthesis
Amide and Ester Formation
The compound is primarily recognized for its role as a coupling agent in the formation of amides and esters. It operates by activating carboxylic acids, facilitating their reaction with amines or alcohols. This method is particularly advantageous for synthesizing compounds that are sterically hindered or difficult to couple using traditional methods.
Table 1: Comparison of Coupling Agents
| Coupling Agent | Advantages | Limitations |
|---|---|---|
| N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide | Efficient for sterically hindered substrates; mild reaction conditions | Requires careful handling due to toxicity |
| Dicyclohexylcarbodiimide (DCC) | Widely used; effective for many reactions | Produces toxic by-products; requires additional purification |
| 1-Hydroxybenzotriazole (HOBt) | Reduces side reactions; enhances yield | More expensive; limited to certain substrates |
Medicinal Chemistry
Antiviral and Anticancer Properties
Recent studies have indicated that derivatives of triazine compounds exhibit promising antiviral and anticancer activities. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines and viral infections.
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of triazine derivatives on cancer cell lines (HCT-116, HeLa, MCF-7), several compounds exhibited IC50 values below 100 µM, indicating significant anticancer potential. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the triazine ring enhance biological activity .
Environmental Applications
Pesticide Development
The compound's ability to act as a herbicide has been explored in agricultural research. Its application in developing environmentally friendly pesticides could reduce reliance on traditional chemical agents that pose risks to human health and ecosystems.
Table 2: Environmental Impact Assessment
| Compound | Application | Environmental Impact |
|---|---|---|
| This compound | Herbicide formulation | Lower toxicity compared to conventional pesticides |
| Glyphosate | Herbicide | High toxicity; persistent in the environment |
| Imidacloprid | Insecticide | Potentially harmful to non-target species |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is structurally related to triazine-based coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Reactivity and Efficiency
- Solvent Compatibility : DMTMM exhibits superior efficiency in polar aprotic solvents like dimethylformamide (DMF), whereas the trifluoromethoxy group in the target compound may enhance compatibility with fluorinated solvents, broadening its utility in hydrophobic systems .
- Crosslinking Applications : Compared to EDC/NHS, which is widely used in protein crosslinking, the target compound’s trifluoromethoxy group could reduce hydrolysis rates, enabling longer reaction windows in aqueous environments .
Functional Advantages
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
